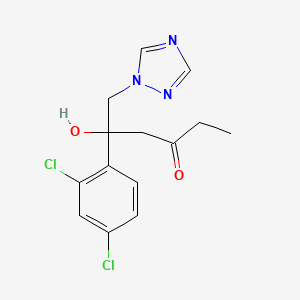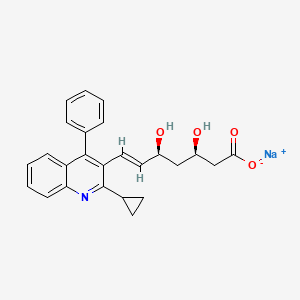
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Substitution Reactions:
Chlorination: The chloro group is introduced via chlorination reactions, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the chloro group results in the formation of the corresponding hydrogen-substituted compound.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
5-(Benzyloxy)-2-methylpyridazin-3(2H)-one: Lacks the chloro group, which may influence its chemical properties and applications.
4-Chloro-2-methylpyridazin-3(2H)-one:
Uniqueness
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the benzyloxy group enhances its reactivity in substitution reactions, while the chloro and methyl groups influence its overall stability and biological activity.
Properties
CAS No. |
88093-84-9 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-12(16)11(13)10(7-14-15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
BXZOWUVWSYBGMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


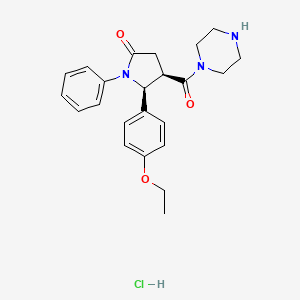
![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
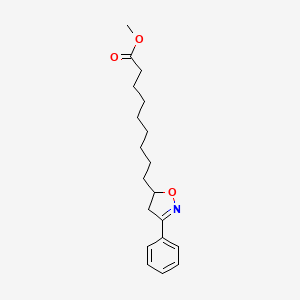
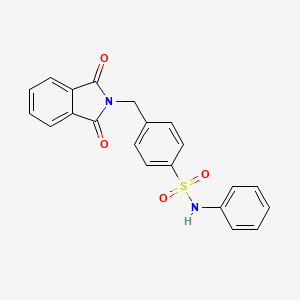
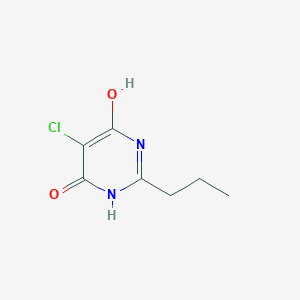

![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
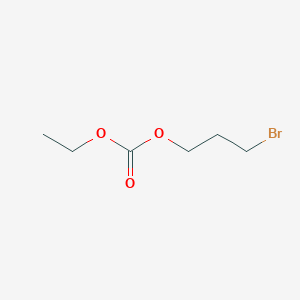
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
